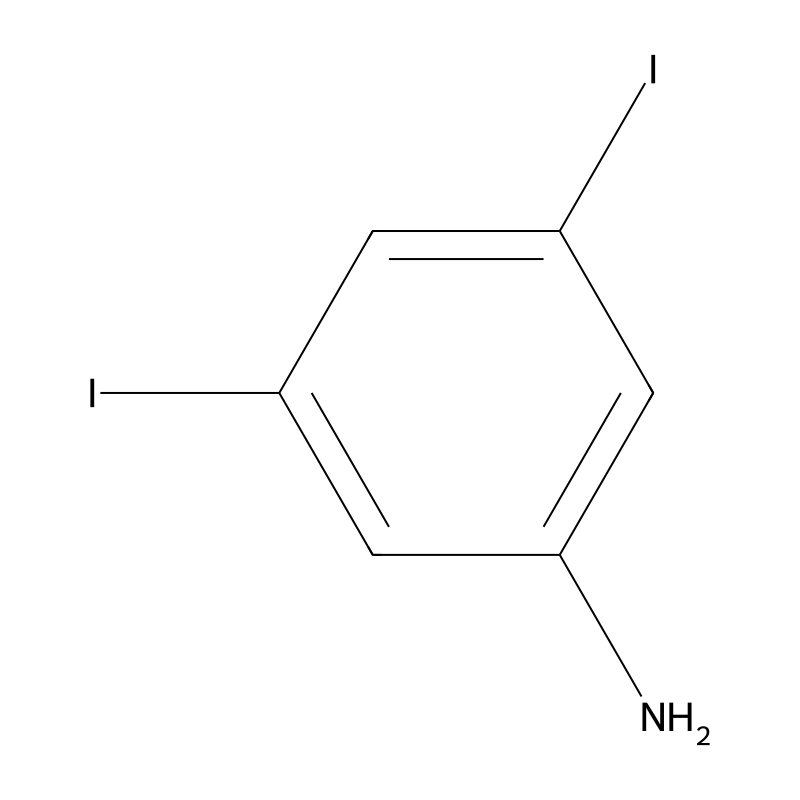3,5-Diiodoaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of 1,3-diene carbonyls
Scientific Field: Organic Chemistry
Summary of the Application: The synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans.
Methods of Application: This strategy features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials.
Results or Outcomes: Mechanistic studies suggested that the reactions undergo a cyclopropanation/rearrangement sequence.
Fabrication of Functionalized Silica Nanoparticles
Scientific Field: Nanotechnology
Summary of the Application: Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics.
Methods of Application: The fabrication of functionalized silica nanoparticles involves various surface modification steps to enhance the properties of the silica surface.
Synthesis of 3,5-Disubstituted Isoxazoles
Summary of the Application: The synthesis of 3,5-disubstituted isoxazoles using Cu/graphene/clay nanohybrid as a new heterogeneous nano catalyst.
Methods of Application: This protocol involves the ‘click’ cycloaddition of structurally diverse alkynes with in situ generated nitrile oxides catalysed by Cu/aminoclay/reduced graphene oxide nanohybrid.
Results or Outcomes: The Cu/AC/r-GO nanohybrid is a low cost, non-hygroscopic, chemically and thermally stable catalyst that can be reused for many consecutive reaction runs without significant loss in its reactivity.
Cancer Treatment
Scientific Field: Medical Science
Summary of the Application: 3,5-Diiodotyrosine has been identified as a potential treatment for cancer.
Results or Outcomes: In studies, 3,5-Diiodotyrosine has been shown to prolong survival in 4-NQO-induced spontaneous ESCC and AOM/DSS-induced spontaneous colon cancer mouse models.
3,5-Diiodoaniline is an organic compound with the molecular formula C₆H₅I₂N. It consists of an aniline structure where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is notable for its unique properties imparted by the iodine substituents, which enhance its reactivity and biological activity. The compound appears as a solid and is primarily used in chemical synthesis and research applications.
- Electrophilic Aromatic Substitution: The iodine substituents can facilitate further electrophilic substitutions on the aromatic ring, enabling the synthesis of more complex compounds.
- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives.
- Formation of Triiodobenzene: It serves as a precursor in the synthesis of triiodobenzene through additional iodination processes .
Several methods exist for synthesizing 3,5-diiodoaniline:
- Direct Iodination: Aniline can be treated with iodine or iodinating agents under controlled conditions to introduce iodine at the 3 and 5 positions of the aromatic ring. This method often requires careful temperature control to avoid over-iodination .
- Substitution Reactions: Starting from other anilines or related compounds, iodination can be achieved through substitution reactions involving iodine-containing reagents .
- Reduction of Dinitroaniline: A more complex route involves starting from dinitroaniline derivatives, where selective reduction and subsequent iodination lead to the formation of 3,5-diiodoaniline .
3,5-Diiodoaniline finds applications in various fields:
- Chemical Synthesis: It is utilized as a building block in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
- Pharmaceutical Research: Due to its biological properties, it is investigated for potential therapeutic applications related to thyroid function and other metabolic processes.
- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .
3,5-Diiodoaniline shares structural similarities with several other halogenated anilines and compounds containing iodine substitutions. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Diiodoaniline | C₆H₄I₂N | Iodine substitutions at different positions (2 and 4) |
| 3-Iodoaniline | C₆H₈IN | Contains only one iodine atom at position 3 |
| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | A diiodotyrosine derivative with additional hydroxyl group |
| 2,6-Diiodoaniline | C₆H₄I₂N | Iodine substitutions at positions 2 and 6 |
Uniqueness of 3,5-Diiodoaniline
The uniqueness of 3,5-diiodoaniline lies in its specific pattern of iodine substitution which influences both its chemical reactivity and biological activity. The positioning of iodine atoms at the 3 and 5 positions allows for distinct electrophilic substitution patterns compared to other diiodo derivatives. Furthermore, its potential role in thyroid hormone metabolism distinguishes it from simpler halogenated anilines.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








